NA Uptake Inhibition: 14-Fold Selectivity Over 5-HT and 423-Fold Over Dopamine
DDP-225 (MCI-225) inhibits synaptosomal noradrenaline uptake with a Ki of 35.0 nmol/L, demonstrating 14-fold selectivity over serotonin uptake (Ki = 491 nmol/L) and 423-fold selectivity over dopamine uptake (Ki = 14,800 nmol/L) [1]. In contrast to tricyclic antidepressants such as desipramine, imipramine, and maprotiline, DDP-225 does not inhibit MAO-A or MAO-B activities, indicating a more restricted pharmacological target profile [1]. This quantitative selectivity profile distinguishes DDP-225 from non-selective monoamine reuptake inhibitors and provides a defined ratio of noradrenergic to serotonergic modulation.
| Evidence Dimension | Synaptosomal monoamine uptake inhibition (Ki) |
|---|---|
| Target Compound Data | NA: Ki = 35.0 nmol/L; 5-HT: Ki = 491 nmol/L; Dopamine: Ki = 14,800 nmol/L |
| Comparator Or Baseline | Desipramine, imipramine, maprotiline, and trazodone (comparators in the same study with established NA/5-HT uptake inhibition profiles; DDP-225's selectivity ratios compared to their broader monoaminergic profiles) |
| Quantified Difference | 14-fold NA/5-HT selectivity; 423-fold NA/dopamine selectivity; No MAO inhibition vs. comparators with variable MAO effects |
| Conditions | Rat brain synaptosomal uptake assays; radiolabeled substrate method; in vitro |
Why This Matters
Researchers requiring selective noradrenergic modulation without confounding dopaminergic or MAO-related effects should prioritize DDP-225 over less selective alternatives.
- [1] Eguchi J, Inomata Y, Yuasa T, Egawa M, Saito KI. Pharmacological profile of the novel antidepressant 4-(2-fluorophenyl)-6-methyl-2-(1-piperazinyl)thieno-[2,3-d]pyrimidine monohydrate hydrochloride. Arzneimittelforschung. 1997;47(12):1337-1347. PMID: 9450161. View Source
